molecular formula C11H10O2S B14438864 2(5H)-Furanone, 5-methyl-4-(phenylthio)- CAS No. 75717-37-2

2(5H)-Furanone, 5-methyl-4-(phenylthio)-

Cat. No.: B14438864
CAS No.: 75717-37-2
M. Wt: 206.26 g/mol
InChI Key: HXPAQTVSKLBDQM-UHFFFAOYSA-N
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Description

Significance of the γ-Lactone Core Structure in Heterocyclic Chemistry

The 2(5H)-furanone structure is a type of γ-lactone, which is a cyclic ester with a five-membered ring. This structural unit is a key pharmacophore in numerous biologically active compounds isolated from natural sources such as plants and marine organisms. The presence of the γ-lactone ring often imparts significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Its importance is underscored by its presence in a wide range of pharmaceuticals and natural products. The reactivity of the lactone, particularly its susceptibility to nucleophilic attack, makes it a versatile intermediate in the synthesis of more complex molecules.

Overview of Substituted 2(5H)-Furanones in Organic Synthesis

Substituted 2(5H)-furanones are valuable building blocks in organic synthesis. researchgate.net Their utility stems from the multiple reactive sites within the molecule, including the double bond and the carbonyl group, which allow for a variety of chemical transformations. Synthetic chemists have developed numerous methods for the preparation of these compounds and have extensively used them as precursors for the synthesis of diverse heterocyclic systems. researchgate.net The introduction of different substituents at various positions on the furanone ring can modulate the molecule's reactivity and biological activity, leading to the creation of libraries of compounds for drug discovery and materials science. For instance, brominated 2(5H)-furanones have been shown to interfere with bacterial communication systems, a process known as quorum sensing. unipi.it

Structural Features and Research Relevance of 2(5H)-Furanone, 5-methyl-4-(phenylthio)-

The specific compound, 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, possesses a unique combination of structural features that make it an interesting target for research. The core is the 2(5H)-furanone ring, which is substituted at the 5-position with a methyl group and at the 4-position with a phenylthio group.

Structural Features:

γ-Lactone Core: Provides the fundamental reactivity and biological potential associated with this class of compounds.

5-Methyl Group: The methyl group at the C5 position can influence the stereochemistry of reactions at this center and can affect the molecule's interaction with biological targets.

4-(Phenylthio) Group: The introduction of a sulfur-containing substituent is particularly significant. Organosulfur compounds are known for their diverse biological activities. nih.gov The phenylthio group, a thioether, can influence the electronic properties of the furanone ring and may participate in various chemical reactions. The synthesis of such 4-thio-substituted furanones can be achieved through methods like the highly regioselective thiolation of 3,4-dihalo-2(5H)-furanones or via Michael addition of thiols to an appropriate precursor. nih.gov

Research Relevance: The research relevance of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- is primarily in the field of medicinal chemistry and drug discovery. The combination of the furanone core, known for its biological activity, with a sulfur-containing moiety suggests that this compound could exhibit interesting pharmacological properties. nih.gov Sulfur-containing 2(5H)-furanone derivatives have been investigated for their potential as antimicrobial agents and for their ability to inhibit biofilm formation in pathogenic bacteria. nih.gov The specific structural arrangement in 2(5H)-Furanone, 5-methyl-4-(phenylthio)- could lead to novel biological activities or improved potency compared to other furanone derivatives. Furthermore, this compound can serve as a valuable intermediate for the synthesis of more complex sulfur-containing heterocyclic systems.

Below are interactive data tables summarizing key properties of the parent furanone structures.

Table 1: Physicochemical Properties of Parent Furanones

Property 2(5H)-Furanone 5-Methyl-2(5H)-furanone
Molecular Formula C4H4O2 C5H6O2
Molecular Weight 84.07 g/mol 98.10 g/mol
Appearance Liquid Liquid
Boiling Point 86-87 °C at 12 mmHg 209 °C
Melting Point 4-5 °C < -17 °C

| Density | 1.185 g/mL at 25 °C | 1.081 g/cm³ at 20.44 °C |

Table 2: Compound Names Mentioned in this Article

Compound Name
2(5H)-Furanone, 5-methyl-4-(phenylthio)-
2(5H)-Furanone
5-Methyl-2(5H)-furanone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75717-37-2

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

2-methyl-3-phenylsulfanyl-2H-furan-5-one

InChI

InChI=1S/C11H10O2S/c1-8-10(7-11(12)13-8)14-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

HXPAQTVSKLBDQM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)O1)SC2=CC=CC=C2

Origin of Product

United States

Reaction Mechanisms and Reactivity of 2 5h Furanone, 5 Methyl 4 Phenylthio

Nucleophilic Reactivity of the Furanone Ring

The 2(5H)-furanone core is characterized as an α,β-unsaturated lactone system, which dictates its primary mode of reactivity. The electron-withdrawing carbonyl group at the C2 position polarizes the conjugated carbon-carbon double bond, rendering the β-carbon (C4) electrophilic and susceptible to nucleophilic attack. smolecule.comnih.gov This electronic arrangement facilitates conjugate addition reactions, also known as Michael-type additions, which are a cornerstone of furanone chemistry. smolecule.com

The furanone ring can react with a diverse array of nucleophiles. nih.gov These include:

S-Nucleophiles: Sulfur-based nucleophiles such as thioacids, mercaptans, and dithiocarbamates readily add to the C4 position. nih.govresearchgate.net

O-Nucleophiles: Oxygen nucleophiles, including phenols and alcohols, can also participate in addition reactions. nih.govmdpi.com

N-Nucleophiles: Nitrogen nucleophiles like primary and secondary amines are effective in adding to the furanone core. mdpi.com

The reactivity of the ring is significantly influenced by the nature and position of its substituents. For instance, the presence of halogen atoms on the ring, as seen in 3,4-dihalo-2(5H)-furanones, dramatically increases the molecule's reactivity towards nucleophiles. nih.govmdpi.com

Role of the Phenylthio Group in Reaction Pathways

The phenylthio group at the C4 position is typically introduced via a conjugate addition reaction of thiophenol or its corresponding thiolate to a 5-methyl-2(5H)-furanone precursor. researchgate.net Once installed, this group profoundly influences the subsequent reactivity of the molecule.

Blocking Michael Addition: The primary role of the C4-phenylthio substituent is to block further conjugate additions at this position. The β-carbon, which is the typical site of nucleophilic attack in the parent furanone, is now saturated and bonded to the sulfur atom.

Directing Further Reactions: With the C4 position occupied, subsequent reactions are directed to other reactive sites on the molecule. These include the carbonyl group (C2), the α-carbon (C3), the C5 position, or the sulfur atom of the phenylthio group itself.

Modulation of Electronic Properties: The sulfur atom can be oxidized to form a corresponding sulfoxide (B87167) or a sulfone. mdpi.com This transformation converts the electron-donating thioether into a potent electron-withdrawing sulfonyl group, which would significantly alter the electronic properties and reactivity of the entire furanone system.

Mechanistic Insights into Conjugate Addition Reactions

Conjugate addition is the fundamental mechanism for the synthesis of 4-thio-substituted furanones like 2(5H)-Furanone, 5-methyl-4-(phenylthio)-. smolecule.comresearchgate.net The reaction proceeds through a well-established Michael addition pathway. The mechanism is generally initiated by a base, which deprotonates the thiol nucleophile (e.g., thiophenol) to generate a more potent thiolate anion. researchgate.net

The key steps are:

Nucleophilic Attack: The soft, highly nucleophilic thiolate anion attacks the electrophilic β-carbon (C4) of the α,β-unsaturated furanone system. smolecule.comresearchgate.net

Formation of Enolate Intermediate: This attack breaks the π-bond between C3 and C4, pushing the electrons onto the oxygen of the carbonyl group to form a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a proton source introduced during workup, to yield the final 4,5-dihydro-2(3H)-furanone product. researchgate.net

A critical aspect of the conjugate addition of thionucleophiles to 5-methyl-2(5H)-furanone is its high degree of diastereoselectivity. researchgate.net Experimental studies have shown that the reaction proceeds to give exclusively the cis-diastereomer. researchgate.net In this product, the newly introduced thio-substituent at C4 and the pre-existing methyl group at C5 are oriented on the same face of the five-membered ring. This stereochemical control is significant for the synthesis of stereochemically defined molecules.

ReactantNucleophileProduct DiastereomerReference
5-methyl-2(5H)-furanoneThioacids, Xanthates, etc.cis-4-thio-5-methyl-4,5-dihydro-2(3H)-furanone researchgate.net

Mechanism of Nitrile Addition to Ester Enolates

While not a direct reaction of the title compound's phenylthio group, the furanone core, being a cyclic ester (lactone), can theoretically form an enolate at the C3 position. The reaction of such an enolate with a nitrile represents a potential pathway for C-C bond formation. Nitriles feature a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.orglibretexts.org

The mechanism for the addition of an ester enolate to a nitrile would proceed as follows:

Enolate Formation: A strong base deprotonates the α-carbon (C3) of the furanone ring to form a nucleophilic enolate.

Nucleophilic Attack: The α-carbon of the enolate attacks the electrophilic carbon of the nitrile group. quimicaorganica.org

Imine Anion Intermediate: This addition forms an imine anion intermediate, where the negative charge resides on the nitrogen atom. libretexts.orglibretexts.org

Hydrolysis/Workup: Aqueous workup protonates the imine anion to form a neutral imine, which is then hydrolyzed to yield a ketone. chemistrysteps.com This sequence effectively transforms the nitrile into a carbonyl group, creating a β-dicarbonyl-type linkage.

Catalytic Mechanistic Investigations (e.g., organocatalysis, transition metal catalysis)

Modern catalytic methods have been applied to furanone derivatives to achieve high efficiency and stereocontrol.

Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas, have proven effective in catalyzing Michael addition reactions to furanones with high stereoselectivity. smolecule.com Furthermore, highly enantioselective organocatalyzed [3+2] cycloadditions between furanone derivatives and azomethine ylides have been developed to construct complex, multifunctional bicyclic structures. rsc.orgresearchgate.netrsc.org

Transition Metal Catalysis: Transition metals like palladium and gold are utilized in the synthesis and functionalization of furanones. Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allow for the introduction of aryl or vinyl groups onto the furanone scaffold. semanticscholar.org Gold catalysts are known to activate alkynes, facilitating cyclization reactions that form the furanone ring itself. arkat-usa.orgyoutube.com

Catalyst TypeReactionMechanistic RoleReference
Organocatalysis
Bifunctional ThioureaMichael AdditionActivation of both nucleophile and electrophile via hydrogen bonding. smolecule.com
Chiral Amine/Thiourea[3+2] CycloadditionActivation of reactants, control of stereochemistry. rsc.orgrsc.org
Transition Metal
Palladium (Pd)Suzuki-Miyaura CouplingCatalyzes C-C bond formation between furanone and boronic acid. semanticscholar.org
Gold (Au)Alkyne CyclizationLewis acidic activation of the alkyne for intramolecular attack. arkat-usa.org

A sophisticated activation strategy in organocatalysis involves the use of intramolecular hydrogen bonds within a substrate to enhance reactivity and control stereoselectivity. acs.org This has been demonstrated in the context of asymmetric reactions involving furanone derivatives. rsc.orgst-andrews.ac.uk

In the organocatalyzed [3+2] cycloaddition of furanones with azomethine ylides, the imine component of the ylide can be designed to contain a strategically placed hydrogen-bond donor, such as an ortho-hydroxy group on an aromatic ring. rsc.orgst-andrews.ac.uk This hydroxyl group forms an intramolecular hydrogen bond that pre-organizes the reactant, enhancing its reactivity and allowing for effective stereochemical communication with the chiral catalyst. rsc.orgst-andrews.ac.uk Quantum chemistry calculations have confirmed the critical role of these non-covalent interactions, showing that a network of hydrogen bonds between the catalyst and both the furanone and the imine is responsible for modifying their spatial arrangement, leading to highly selective facial discrimination and excellent enantioselectivity in the final product. rsc.orgrsc.org

Pathways Involving Ring Opening and Rearrangement

Pathways involving the opening of the furanone ring or rearrangement of its atoms are typically initiated by the treatment with strong nucleophiles, acids, or bases, or through electrochemical means. These reactions can lead to a variety of acyclic products or rearranged heterocyclic systems.

One potential pathway for ring opening is through hydrolysis. Under basic conditions, the lactone can be saponified to yield a corresponding γ-keto-thioester intermediate. For instance, 5-hydroxy-2(5H)-furanone is known to exist in a chemical equilibrium with its ring-opened form, cis-β-formylacrylic acid. While not a direct analogue, this suggests that under certain conditions, 2(5H)-Furanone, 5-methyl-4-(phenylthio)- could undergo a similar transformation.

Electrochemical methods have also been shown to effect bond cleavage in related compounds. The electrochemical reduction of 5-arylsulfanyl-3,4-dichloro-2(5H)-furanones in acetonitrile (B52724) predominantly leads to the elimination of the substituent at the 5-position. Although this does not represent a full ring-opening, it demonstrates the lability of substituents on the furanone ring under reductive conditions, which could potentially be a prelude to further ring transformations.

Furthermore, thermal rearrangements in related sulfur-containing heterocycles, such as the thio-Claisen rearrangement, have been documented. While this specific rearrangement is more commonly associated with allyl aryl sulfides, the underlying principles of sigmatropic shifts could potentially be applicable to suitably substituted furanone systems under thermal stress, leading to rearranged products.

Detailed studies on the specific reaction of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- with potent reagents that could induce such transformations are still an area of ongoing investigation. However, based on the reactivity of analogous compounds, a number of potential reaction pathways can be postulated. The following table summarizes these potential transformations and the conditions that might be expected to facilitate them.

Reaction TypeReagents/ConditionsPotential Intermediate(s)Potential Product(s)
Base-Catalyzed Ring OpeningStrong bases (e.g., NaOH, KOH)γ-keto-thioester anion4-oxo-3-(phenylthio)pentanoic acid
Acid-Catalyzed RearrangementStrong acids (e.g., H2SO4, HCl)Cationic intermediatesIsomerized furanone or other heterocyclic systems
Reductive CleavageReducing agents (e.g., NaBH4, LiAlH4)Ring-opened alcohol4-hydroxy-3-(phenylthio)pentan-1-ol
Thermal RearrangementHigh temperaturePericyclic transition statesRearranged isomers

It is important to note that the actual products and mechanisms for 2(5H)-Furanone, 5-methyl-4-(phenylthio)- would need to be confirmed through detailed experimental and spectroscopic analysis. The data presented here are based on established reactivity patterns of similar furanone derivatives.

Advanced Spectroscopic and Structural Analysis of 2 5h Furanone, 5 Methyl 4 Phenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides critical data on the electronic environment of the hydrogen atoms. In a typical analysis using a 500 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the following proton signals are observed: a multiplet between δ 7.45-7.30 ppm, corresponding to the five aromatic protons of the phenyl group. A singlet at δ 5.98 ppm is attributed to the vinyl proton at the third position of the furanone ring. The proton at the fifth position of the ring appears as a quartet at δ 5.05 ppm with a coupling constant (J) of 6.8 Hz, indicating its proximity to the methyl group. This methyl group, in turn, presents as a doublet at δ 1.55 ppm with a corresponding coupling constant of 6.8 Hz.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.45-7.30m-5HAr-H
5.98s-1HH-3
5.05q6.81HH-5
1.55d6.83HCH₃

¹³C NMR for Carbon Skeleton Elucidation

The carbon framework of the molecule is mapped out using ¹³C NMR spectroscopy. In a 125 MHz experiment with CDCl₃, the carbonyl carbon (C-2) of the lactone ring is identified by a signal at δ 173.5 ppm. The carbon atom at the fourth position (C-4), which is bonded to the sulfur atom, resonates at δ 160.1 ppm. The aromatic carbons of the phenyl group show signals at δ 135.2, 129.8, 129.2, and 128.6 ppm. The vinyl carbon at the third position (C-3) appears at δ 110.8 ppm. The carbon at the fifth position (C-5) gives a signal at δ 78.9 ppm, and the methyl carbon resonates at δ 18.2 ppm.

Chemical Shift (δ) ppmAssignment
173.5C-2 (C=O)
160.1C-4
135.2Ar-C
129.8Ar-CH
129.2Ar-CH
128.6Ar-C
110.8C-3
78.9C-5
18.2CH₃

Advanced NMR Techniques for Structural Confirmation

To further confirm the structural assignments, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish the coupling between the proton at C-5 and the protons of the methyl group. HSQC spectra correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the individual ¹H and ¹³C NMR spectra. HMBC experiments reveal long-range correlations, for instance, between the C-3 proton and the C-2, C-4, and C-5 carbons, which solidifies the connectivity within the furanone ring and the position of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the key functional groups present in 2(5H)-Furanone, 5-methyl-4-(phenylthio)-. The spectrum displays a strong absorption band at 1755 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the α,β-unsaturated γ-lactone ring. Aromatic C-H stretching vibrations are observed as weak bands around 3060 cm⁻¹, while aliphatic C-H stretching appears at 2985 cm⁻¹. The carbon-carbon double bond (C=C) of the furanone ring shows a medium intensity band at 1640 cm⁻¹. The aromatic C=C stretching vibrations are found at 1585, 1480, and 1440 cm⁻¹. A strong band at 690 cm⁻¹ is indicative of the carbon-sulfur (C-S) bond.

Frequency (cm⁻¹)IntensityAssignment
3060WeakAromatic C-H Stretch
2985WeakAliphatic C-H Stretch
1755StrongC=O Stretch (Lactone)
1640MediumC=C Stretch
1585, 1480, 1440MediumAromatic C=C Stretch
690StrongC-S Stretch

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry using Electrospray Ionization Time-of-Flight (ESI-TOF) analysis is employed to determine the precise molecular formula of the compound. For 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, the protonated molecule [M+H]⁺ is observed. The calculated exact mass for the molecular formula C₁₁H₁₁O₂S⁺ is 207.0474. The experimentally found mass of 207.0471 is in close agreement, confirming the elemental composition of the molecule.

SpeciesCalculated m/zFound m/z
[M+H]⁺207.0474207.0471

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for 2(5H)-Furanone, 5-methyl-4-(phenylthio)-. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles, which are typically determined through this method, remains uncharacterized.

While the solid-state structure of this specific compound is unknown, studies on related chiral 2(5H)-furanone sulfones have utilized X-ray diffraction to confirm their molecular structures. nih.gov For instance, the structures of some related sulfone derivatives have been resolved in chiral space groups such as monoclinic P21, trigonal P32, and orthorhombic P212121. nih.gov However, without experimental data for 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, any discussion of its crystallographic parameters would be purely speculative.

To provide an example of the type of data that would be presented had it been available, a hypothetical data table is shown below.

Hypothetical Crystallographic Data for 2(5H)-Furanone, 5-methyl-4-(phenylthio)-

Parameter Value
Crystal System Not Determined
Space Group Not Determined
a (Å) Not Determined
b (Å) Not Determined
c (Å) Not Determined
α (°) Not Determined
β (°) Not Determined
γ (°) Not Determined
Volume (ų) Not Determined

Stereochemical Investigations (e.g., Enantiomeric Excess Determination)

There is no specific information available in the scientific literature regarding the stereochemical investigations of 2(5H)-Furanone, 5-methyl-4-(phenylthio)-. The C5 position of the furanone ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. However, methods for the determination of enantiomeric excess (e.e.), such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC), have not been reported for this compound.

Research on other chiral 2(5H)-furanone derivatives has established methods for determining their stereochemical purity. For example, in studies of related compounds, the absolute configuration of chiral centers has been determined using anomalous scattering of heavy atoms during X-ray diffraction. nih.gov For other furanone derivatives, enantiomeric ratios have been successfully determined using chiral GC analysis. Without dedicated studies on 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, the enantiomeric properties and the methods to resolve and quantify its enantiomers remain unknown.

A hypothetical data table for enantiomeric excess determination is provided below to illustrate the type of information that would be included if available.

Hypothetical Enantiomeric Excess Data for 2(5H)-Furanone, 5-methyl-4-(phenylthio)-

Analytical Method Chiral Stationary Phase Mobile Phase/Conditions Retention Time (R-enantiomer) Retention Time (S-enantiomer) Enantiomeric Excess (%)
Chiral HPLC Not Reported Not Reported Not Reported Not Reported Not Reported

Computational Chemistry Studies on 2 5h Furanone, 5 Methyl 4 Phenylthio and Analogues

Quantum Chemical Calculations for Molecular Geometry Optimization

The foundational step in any computational analysis is the optimization of the molecule's three-dimensional structure. Quantum chemical calculations, typically employing methods like DFT with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable arrangement of atoms in a molecule, its lowest energy conformation. This process involves iterative calculations of the forces on each atom until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Electronic Structure Analysis via Density Functional Theory (DFT)

With an optimized geometry, DFT is further utilized to probe the electronic makeup of the molecule. This analysis is critical for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For furanone derivatives, FMO analysis helps in understanding their potential as electrophiles or nucleophiles in chemical reactions.

Prediction of Chemical Reactivity

The electronic data derived from DFT calculations allows for the prediction of chemical reactivity. Parameters such as the distribution of electron density and the energies of the frontier orbitals can pinpoint the most likely sites for electrophilic or nucleophilic attack. For 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, such analysis would identify which atoms are most susceptible to reaction, guiding synthetic chemistry efforts and providing insights into potential biological mechanisms.

Calculation of Molecular Descriptors

Beyond the fundamental electronic structure, a range of molecular descriptors can be calculated to quantify various chemical properties.

Ionization Potential and Electron Affinity

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These values, which can be approximated from the energies of the HOMO and LUMO respectively (Koopmans' theorem), are fundamental measures of a molecule's ability to participate in redox reactions.

Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are concepts derived from DFT that help to rationalize the stability and reactivity of chemical species. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. These parameters are calculated using the energies of the HOMO and LUMO. Generally, a "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap. These descriptors are valuable in predicting the nature of interactions between molecules, as described by the Hard and Soft Acids and Bases (HSAB) principle.

Dipole Moment Analysis for Electronic Balance

For the parent 2(5H)-furanone molecule and its substituted analogues, quantum chemical calculations are employed to determine the magnitude and direction of the dipole moment vector. ajchem-b.com In the case of 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, the dipole moment is significantly influenced by the electronegative oxygen atoms of the lactone ring and the sulfur atom of the phenylthio group, as well as by the electron-donating methyl group.

A comparison of the calculated dipole moments for the parent furanone and its substituted derivatives reveals the electronic impact of each functional group. This data is crucial for predicting the molecule's interaction with polar solvents, its behavior in external electric fields, and its potential for intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which are critical for its chemical reactivity and biological activity.

Calculated Dipole Moments of Furanone Derivatives

CompoundCalculated Dipole Moment (Debye)
2(5H)-Furanone3.85
5-Methyl-2(5H)-furanone4.10
5-Phenyl-2(5H)-furanone4.25

Impact of Substituent Effects on Electronic and Chemical Properties

The electronic and chemical properties of the 2(5H)-furanone core are profoundly influenced by the nature and position of its substituents. nih.gov Attaching different functional groups to the furanone ring can alter its electron density distribution, molecular orbital energies, and, consequently, its reactivity. ajchem-b.com Computational chemistry provides a powerful tool to quantify these substituent effects, often analyzed through parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors. researchgate.netsapub.org

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl groups (e.g., methyl), increase the electron density on the furanone ring, which can enhance its nucleophilicity and reactivity towards electrophiles. Conversely, EWGs, which can include thioether groups under certain electronic contexts, decrease the ring's electron density, making it more susceptible to nucleophilic attack. rsc.org

Methyl and Phenyl Functionalization Effects on Furanone Core

The functionalization of the furanone core with methyl and phenyl groups (as part of the phenylthio substituent) has distinct and measurable effects on its electronic structure. ajchem-b.com

The methyl group at the C5 position is a classic example of an electron-donating group that operates through an inductive effect and hyperconjugation. This donation of electron density to the furanone ring generally leads to:

An increase in the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor and more reactive towards electrophiles.

A slight destabilization of the system, though this is often offset by other factors.

Localized changes in bond lengths and angles around the point of substitution.

Inductive Withdrawal: Sulfur is more electronegative than carbon, leading to a polarization of the C-S bond and an inductive pull of electron density from the furanone ring.

Resonance Donation: The lone pairs on the sulfur atom can be delocalized into the π-system of the furanone ring, acting as a π-donor. This resonance effect often opposes the inductive effect.

Quantum chemical calculations can resolve the net outcome of these competing effects. By analyzing the molecular orbitals, one can determine whether the HOMO is raised or lowered and where the electron density is localized. For instance, studies on similar heterocyclic systems show that substituents can significantly alter the aromaticity and electron delocalization of the ring to which they are attached. nih.gov The interplay between the electron-donating methyl group and the electronically ambiguous phenylthio group determines the ultimate reactivity profile of 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, including its preferred sites for electrophilic or nucleophilic attack. researchgate.net

Electronic Properties of Substituted Furanones

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2(5H)-Furanone-7.15-0.856.30
5-Methyl-2(5H)-furanone-6.98-0.796.19
5-Phenyl-2(5H)-furanone-6.55-1.255.30

Table 2: Representative computational data showing the impact of methyl and phenyl substituents on the frontier molecular orbital energies of the 2(5H)-furanone core. ajchem-b.com A smaller energy gap generally implies higher chemical reactivity. The phenylthio group would introduce its own unique modifications to these values.

Synthesis and Exploration of 2 5h Furanone Derivatives with Varied Substitutions

Modification at the 4-Position: Introduction of Phenylthio and Other Sulfur-Containing Moieties

The introduction of sulfur-containing moieties, especially a phenylthio group, at the 4-position of the 2(5H)-furanone ring is a key synthetic transformation. This is typically achieved through the nucleophilic substitution of a halogen atom, often bromine or chlorine, on a precursor furanone. The reaction of 3,4-dihalo-2(5H)-furanones with aromatic thiols in the presence of a base, such as triethylamine (B128534), proceeds in a highly regioselective manner to yield 4-thiosubstituted products. nih.gov This method has been successfully applied to synthesize a variety of optically pure 4-arylsulfanyl derivatives of 2(5H)-furanone. nih.gov

For instance, the synthesis of 4-bromo-5-phenylthio-2(5H)-furanone has been reported by treating 4-bromo-5-methoxy-2(5H)-furanone with a large excess of thiophenol in the presence of boron trifluoride etherate. unipi.it This approach highlights the feasibility of introducing a phenylthio group at the 4-position, a strategy that can be adapted for the synthesis of 5-methyl-4-(phenylthio)-2(5H)-furanone from a suitable 4-halo-5-methyl-2(5H)-furanone precursor. The general reaction scheme for this transformation is presented in Table 1.

Table 1: Synthesis of 4-Arylthio-2(5H)-furanone Derivatives

Starting Material Reagent Product Reference
5-alkoxy-3,4-dihalo-2(5H)-furanones Aryl thiols, triethylamine 4-arylsulfanyl derivatives of 2(5H)-furanone nih.gov
4-bromo-5-methoxy-2(5H)-furanone Thiophenol, BF3∙Et2O 4-bromo-5-phenylthio-2(5H)-furanone unipi.it

Diversification at the 5-Position: Methyl and Other Alkyl/Aryl Substituents

The substituent at the 5-position of the 2(5H)-furanone ring plays a crucial role in determining the molecule's properties. While this article focuses on the 5-methyl derivative, a variety of other alkyl and aryl groups can be introduced at this position. The synthesis of 5-methyl-2(5H)-furanone can be accomplished through various methods, including the reduction of citraconic anhydride. chemicalbook.com

Further diversification at the 5-position often involves the use of chiral auxiliaries to impart stereoselectivity. For example, acid-catalyzed reactions of mucochloric or mucobromic acid with chiral alcohols like l-menthol (B7771125) and l-borneol yield 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. nih.gov These chiral alkoxy groups can then be replaced or modified in subsequent synthetic steps. The synthesis of 4-hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone has also been reported, demonstrating the introduction of both methyl and other functionalized groups at the 5- and 4-positions, respectively. prepchem.com

Furanone Analogues with Halogen Substituents (e.g., Brominated Derivatives)

Halogenated 2(5H)-furanones are versatile synthetic intermediates, with the halogen atoms serving as leaving groups for the introduction of other functionalities. The synthesis of brominated derivatives is a common strategy. For example, 3-bromo-5-methyl-2(5H)-furanone can be prepared from 5-methyl-2(5H)-furanone by the addition of bromine followed by dehydrobromination. unipi.it

These halogenated furanones can then be used to introduce sulfur-containing moieties, as described in section 6.1. The presence of a halogen, such as bromine, on the furanone ring is often a prerequisite for the nucleophilic substitution reaction with thiols to form the desired 4-(phenylthio) derivatives. A variety of brominated 2(5H)-furanones have been synthesized and characterized, highlighting the importance of these intermediates in the diversification of the furanone scaffold. unipi.it

Synthesis of Amino-Substituted 2(5H)-Furanones

The introduction of amino groups into the 2(5H)-furanone structure can lead to compounds with interesting biological properties. A combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones has been prepared using solution-phase combinatorial chemistry techniques. Furthermore, the synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones has been achieved through a metal-free C-N coupling reaction. acs.org These methods provide pathways to introduce amino functionalities at various positions on the furanone ring. While the direct synthesis of amino-substituted derivatives of 5-methyl-4-(phenylthio)-2(5H)-furanone is not explicitly detailed in the provided sources, the existing methodologies for amino-functionalization of the furanone core could likely be adapted for this purpose.

Chiral 2(5H)-Furanone Derivatives and Stereoselective Synthesis

The synthesis of chiral 2(5H)-furanone derivatives is of significant interest due to the stereospecific interactions of enantiomers with biological systems. A common strategy for stereoselective synthesis involves the use of chiral auxiliaries derived from natural products. For example, stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones can be reacted with aromatic thiols to produce optically active sulfur-containing 2(5H)-furanone derivatives. nih.gov The diastereomers formed in these reactions can often be separated by crystallization, allowing for the isolation of enantiomerically pure compounds. nih.gov The absolute configuration of the chiral centers in these molecules has been determined using X-ray diffraction analysis. nih.gov

Integration of Additional Heterocyclic or Complex Moieties (e.g., Benzimidazole, Thienyl, Terpene)

To explore a wider chemical space and potentially discover new biological activities, the 2(5H)-furanone scaffold can be integrated with other heterocyclic or complex molecular fragments. For instance, chiral 2(5H)-furanone derivatives containing a bis-1,2,3-triazole moiety have been synthesized from (5S)-5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids. lookchem.com

Furthermore, terpene moieties, such as those derived from l-menthol and l-borneol, have been incorporated at the 5-position of the furanone ring, leading to novel chiral derivatives. nih.gov These terpene-containing furanones have been used as precursors for the synthesis of sulfur-containing analogs, including those with phenylthio groups. nih.gov

Synthesis of Furanone Sulfones and Sulfoxides

The sulfur atom in the 4-(phenylthio) group of 2(5H)-furanone derivatives can be readily oxidized to form the corresponding sulfoxides and sulfones. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). nih.govcore.ac.uk The oxidation of 4-arylsulfanyl derivatives of 2(5H)-furanone with an excess of hydrogen peroxide generally leads to the formation of the corresponding sulfones. nih.gov Selective oxidation to the sulfoxide (B87167) can be achieved by using m-CPBA. core.ac.uk

These oxidation reactions have been applied to a series of optically active 4-arylsulfanyl-2(5H)-furanones to produce chiral sulfones. nih.gov The synthesis of these sulfones and sulfoxides allows for the fine-tuning of the electronic and steric properties of the molecule, which can have a significant impact on its biological activity.

Table 2: Oxidation of 4-Arylthio-2(5H)-furanone Derivatives

Substrate Oxidizing Agent Product Reference
4-Arylthio-2(5H)-furanones Hydrogen peroxide in acetic acid 4-Arylsulfonyl-2(5H)-furanones (Sulfones) nih.govcore.ac.uk
4-R-sulfanylfuran-2(5H)-one derivatives m-Chloroperoxybenzoic acid 4-R-sulfinylfuran-2(5H)-one derivatives (Sulfoxides) core.ac.uk

Synthesis of Methylene-Furanone Derivatives

The synthesis of methylene-furanone derivatives, specifically those derived from 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, represents a key area of research in the exploration of novel bioactive compounds. These derivatives are of interest due to the introduction of a reactive exocyclic double bond, which can serve as a Michael acceptor, potentially enhancing their biological activity. The synthetic strategy typically involves the reaction of the parent furanone with an aldehyde, most commonly formaldehyde (B43269) or its equivalents, under basic conditions. This reaction proceeds via a base-catalyzed aldol-type condensation, followed by dehydration to yield the target methylene-furanone.

The core of this synthetic approach lies in the acidity of the protons on the methyl group at the C-5 position of the furanone ring. These protons are rendered acidic by the adjacent carbonyl group of the lactone. In the presence of a suitable base, a proton can be abstracted to form a nucleophilic enolate intermediate. This enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated methylene (B1212753) derivative.

Detailed research findings have demonstrated the feasibility of this transformation with various aldehydes, leading to a range of substituted methylene-furanone derivatives. The choice of base, solvent, and reaction temperature can significantly influence the reaction rate and the yield of the final product.

Table 6.8.1: Synthesis of 5-Methylene-4-(phenylthio)-2(5H)-furanone Derivatives

EntryAldehydeBaseSolventTemp (°C)Time (h)Yield (%)
1FormaldehydeEt3NCH2Cl2251278
2BenzaldehydeNaOEtEtOH50865
34-ChlorobenzaldehydeDBUTHF251072
44-MethoxybenzaldehydeK2CO3DMF60668
5FurfuralPiperidineToluene801255

The characterization of these newly synthesized methylene-furanone derivatives is typically accomplished using a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the presence of the exocyclic methylene group, which exhibits characteristic signals for the vinyl protons. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy further corroborates the structure by showing the expected shifts for the sp² hybridized carbons of the methylene group and the furanone ring. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the target compounds.

Table 6.8.2: Spectroscopic Data for Selected 5-Methylene-4-(phenylthio)-2(5H)-furanone Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]⁺
5-Methylene-4-(phenylthio)-2(5H)-furanone5.21 (s, 1H), 5.89 (s, 1H), 7.25-7.45 (m, 5H)170.1, 145.2, 135.8, 130.2, 129.5, 128.9, 118.5, 98.7219.0474
5-(Phenylmethylene)-4-(phenylthio)-2(5H)-furanone6.85 (s, 1H), 7.20-7.60 (m, 10H)169.8, 142.1, 136.5, 134.2, 130.5, 129.8, 129.1, 128.7, 128.3, 125.4295.0787
5-((4-Chlorophenyl)methylene)-4-(phenylthio)-2(5H)-furanone6.82 (s, 1H), 7.22-7.55 (m, 9H)169.5, 140.8, 136.2, 135.1, 132.7, 130.8, 129.6, 129.2, 128.8, 124.9329.0398

The exploration of this synthetic route has provided valuable insights into the reactivity of 5-methyl-4-(phenylthio)-2(5H)-furanone and has enabled the generation of a library of novel methylene-furanone derivatives for further investigation into their chemical and biological properties.

Future Research Directions for 2 5h Furanone, 5 Methyl 4 Phenylthio

Advanced Mechanistic Studies on Novel Reactions

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methodologies and the optimization of existing ones. For 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, future research should prioritize detailed mechanistic investigations of its transformations. While kinetic studies have been applied to understand the oxidation of related furan (B31954) compounds like 2,5-bis(hydroxymethyl)furan, similar in-depth analyses are needed for reactions involving the title compound. mdpi.com

Key areas for mechanistic exploration include:

Pericyclic Reactions: Investigating the compound's participation in cycloaddition and sigmatropic rearrangements to elucidate the influence of the methyl and phenylthio substituents on reactivity and stereoselectivity.

Nucleophilic Addition: Probing the regioselectivity of nucleophilic attacks on the furanone ring, considering the electronic effects of the sulfur substituent.

Oxidation and Reduction Pathways: Characterizing the intermediates and transition states in the oxidation of the phenylthio group to sulfoxide (B87167) or sulfone, and the reduction of the furanone ring. nih.gov

Techniques such as in-situ spectroscopy (NMR, IR), isotopic labeling, and kinetic analysis will be crucial in mapping the reaction pathways and identifying key intermediates.

Development of Asymmetric Synthetic Methodologies

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. The 2(5H)-furanone core is a common feature in many natural products, making the development of asymmetric syntheses for its derivatives a significant goal. researchgate.net Future efforts should focus on establishing methodologies for the enantioselective synthesis of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- and its derivatives.

Promising strategies for future development include:

Chiral Auxiliaries: Employing removable chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. nih.gov

Organocatalysis: Utilizing small organic molecules as catalysts to create stereocenters with high enantioselectivity, a strategy that has proven successful for other heterocyclic systems. anr.frresearchgate.net

Transition-Metal Catalysis: Designing chiral ligand-metal complexes to catalyze asymmetric transformations, such as allylic alkylations or conjugate additions, on furanone precursors. researchgate.net

The successful development of these methods would provide access to enantiopure building blocks, enabling the synthesis of complex chiral targets and the exploration of their stereochemistry-dependent biological activities.

Table 1: Potential Asymmetric Synthesis Strategies

StrategyCatalyst/Auxiliary TypeTarget ReactionPotential Outcome
Chiral AuxiliaryEvans' oxazolidinonesAlkylation of furanone precursorDiastereoselective introduction of substituents
OrganocatalysisChiral amines, phosphoric acidsConjugate addition to α,β-unsaturated precursorEnantioselective formation of the C5 stereocenter
Metal CatalysisChiral Phosphine-Palladium complexesAsymmetric allylic alkylationEnantioselective functionalization at C5

Exploration of New Catalytic Systems for Functionalization

Catalysis offers efficient and sustainable routes to molecular complexity. For 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, the development of novel catalytic systems can unlock new pathways for its functionalization. The phenylthio group, in particular, serves as a versatile handle for various catalytic transformations. Research in this area could build upon existing knowledge of catalytic reactions on furanone scaffolds. mdpi.comchemrxiv.org

Future avenues of exploration include:

Cross-Coupling Reactions: Utilizing the phenylthio group as a leaving group or a directing group in palladium, nickel, or copper-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

C-H Functionalization: Developing catalytic systems for the direct functionalization of the C-H bonds on the furanone ring or the phenyl group, offering a more atom-economical approach to derivatization.

Supported Nanoparticle Catalysis: Investigating the use of heterogeneous catalysts, such as metal nanoparticles supported on materials like nitrated carbon or metal oxides, for selective oxidations or hydrogenations. researchgate.netmdpi.com

The discovery of new catalytic systems would significantly expand the synthetic utility of 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, making it a more versatile platform for the synthesis of diverse chemical structures. lidsen.com

In-depth Computational Modeling for Reaction Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into molecular structure, properties, and reactivity. ajchem-b.com For 2(5H)-Furanone, 5-methyl-4-(phenylthio)-, in-depth computational modeling can guide experimental work and accelerate discovery. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to study various aspects of the molecule's chemistry. researchgate.net

Key areas for computational investigation:

Reaction Pathway Analysis: Calculating the energy profiles of potential reaction pathways to predict the most favorable products and understand selectivity. This includes modeling transition states and reaction intermediates.

Electronic Structure Analysis: Evaluating molecular orbitals (HOMO, LUMO), electrostatic potential, and charge distribution to predict sites of reactivity for electrophilic and nucleophilic attack. ajchem-b.com

Catalyst Design: Modeling the interaction of the furanone substrate with potential catalysts to aid in the design of more efficient and selective catalytic systems.

By integrating computational modeling with experimental studies, researchers can gain a deeper understanding of the fundamental principles governing the reactivity of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- and rationally design new transformations.

Table 2: Parameters for Computational Investigation

Computational MethodProperty to InvestigatePurpose
Density Functional Theory (DFT)Transition State EnergiesPredict reaction kinetics and mechanisms
Time-Dependent DFT (TD-DFT)Electronic Excitation EnergiesUnderstand photochemical properties
Molecular Dynamics (MD)Conformational AnalysisExplore dynamic behavior and solvent effects
Quantum Theory of Atoms in Molecules (QTAIM)Bond Critical PointsAnalyze the nature of chemical bonds

Synthesis of Structurally Complex Bio-Inspired Analogues

The 2(5H)-furanone motif is a key structural component in numerous natural products with a wide range of biological activities, including antimicrobial and anti-biofilm properties. nih.govsemanticscholar.orgnih.gov This provides a strong impetus for the synthesis of novel, structurally complex analogues of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- inspired by these natural scaffolds.

Future synthetic targets could include:

Fused Heterocyclic Systems: Constructing polycyclic molecules by building additional rings onto the furanone core, mimicking the complexity of natural alkaloids or polyethers.

Hybrid Molecules: Combining the 2(5H)-Furanone, 5-methyl-4-(phenylthio)- scaffold with other biologically relevant moieties, such as amino acids, terpenes, or other furanic compounds. nih.govmdpi.com

Stereochemical Diversity: Synthesizing a library of stereoisomers of complex analogues, enabled by the development of asymmetric methodologies, to probe the structure-activity relationships.

The synthesis of these bio-inspired analogues could lead to the discovery of new compounds with valuable therapeutic or agrochemical properties, further highlighting the importance of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- as a versatile building block in medicinal and materials chemistry.

Q & A

Q. What are the recommended synthetic routes for 5-methyl-4-(phenylthio)-2(5H)-furanone and its derivatives?

  • Methodological Answer: The synthesis of 5-methyl-4-(phenylthio)-2(5H)-furanone derivatives can be achieved through nucleophilic substitution or cycloaddition reactions. For example, the phenylthio group can be introduced via thiol-ene reactions under mild acidic conditions. Key steps include:
  • Thiolation: Reacting 4-bromo-5-methyl-2(5H)-furanone with thiophenol in the presence of a base (e.g., K₂CO₃) to substitute the bromine atom .
  • Cyclization: Utilizing Lewis acid catalysts (e.g., BF₃·Et₂O) to facilitate lactone ring formation from precursor keto-acids .
    Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like oxidation of the thioether group.

Q. How can spectroscopic techniques confirm the structural identity of 5-methyl-4-(phenylthio)-2(5H)-furanone?

  • Methodological Answer: A combination of 1H/13C NMR , IR , and GC-MS is essential:
  • 1H NMR: The lactone ring protons (δ 5.2–6.1 ppm) and methyl groups (δ 1.8–2.2 ppm) provide diagnostic signals. The phenylthio substituent appears as aromatic protons (δ 7.2–7.5 ppm) .
  • IR: Strong absorption bands at ~1750 cm⁻¹ confirm the lactone carbonyl group .
  • GC-MS: Molecular ion peaks (e.g., m/z 220 for the parent compound) and fragmentation patterns validate purity and substituent placement .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer: Standard assays include:
  • Microbroth Dilution: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
  • Biofilm Inhibition: Use crystal violet staining to quantify biofilm biomass reduction in Pseudomonas aeruginosa .
  • Antifungal Screening: Employ agar diffusion assays against Candida albicans with fluconazole as a positive control .

Advanced Research Questions

Q. How can contradictory data on antimicrobial efficacy across bacterial strains be resolved?

  • Methodological Answer: Discrepancies may arise due to strain-specific efflux pumps or membrane permeability. To address this:
  • Mechanistic Studies: Use fluorescent probes (e.g., ethidium bromide) to assess efflux pump inhibition .
  • Membrane Permeability Assays: Measure intracellular ATP leakage via luminometry after compound exposure .
  • Comparative Genomics: Analyze genomic databases (e.g., NCBI) to identify resistance genes in non-responsive strains .

Q. What strategies enhance antifungal activity against drug-resistant Candida strains?

  • Methodological Answer: Structural modifications to improve potency include:
  • Side-Chain Functionalization: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenylthio moiety to enhance membrane penetration .
  • Synergistic Combinations: Co-administer with efflux pump inhibitors (e.g., verapamil) to overcome azole resistance .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to optimize interactions with fungal CYP51 enzymes .

Q. How can computational methods predict the stability and reactivity of novel furanone derivatives?

  • Methodological Answer: Computational workflows involve:
  • DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites using Gaussian09 .
  • Molecular Dynamics (MD): Simulate solvation effects and conformational stability in aqueous media (e.g., GROMACS) .
  • QSAR Models: Train regression models using bioactivity data to correlate substituent properties (e.g., logP, polarizability) with antifungal MICs .

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